![molecular formula C24H22FN5O2 B2753113 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941894-08-2](/img/structure/B2753113.png)
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22FN5O2 and its molecular weight is 431.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Orthogonal Protection Strategies
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, closely related to the queried compound, have been utilized in the synthesis of various 2-substituted piperazines. These compounds serve as orthogonally protected piperazines, enabling the preparation of diverse substituted piperazines through reactions with sodium benzylate and sodium phenoxides, highlighting their significance in synthetic organic chemistry (Clark & Elbaum, 2007).
Pyrazine Chemistry
The synthesis of pyrazine derivatives, including piperazine-2,5-diones, through reactions with triethyloxonium fluoroborate, showcases the versatility of these compounds in generating diverse chemical structures with potential biological activities (Blake, Porter, & Sammes, 1972).
Biological Evaluations and Potential Applications
Antimicrobial and Antitumor Activities
Novel pyrazole-containing enaminones, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds have shown promising results against various cancer cell lines and microbial strains, indicating their potential in drug development (Riyadh, 2011).
Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their derivatives have demonstrated significant antiavian influenza virus activity. These findings underscore the potential of such compounds in the development of new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Biofilm and Enzyme Inhibition
Piperazine-linked bis(pyrazole-benzofuran) hybrids have shown potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, as well as excellent inhibitory activities against the MurB enzyme. These results suggest potential applications in combating bacterial infections and resistance (Mekky & Sanad, 2020).
Herbicide Action Mechanism
Studies on substituted pyridazinone compounds, akin to the queried chemical, have revealed their mode of action as herbicides, including the inhibition of the Hill reaction and photosynthesis in plants. This insight can contribute to the development of new herbicidal agents with enhanced efficacy and selectivity (Hilton et al., 1969).
Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various cellular processes, including cell proliferation and apoptosis, which are regulated by nucleotide levels and adenosine signaling.
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect once it enters the cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nucleotide synthesis and regulation of adenosine function . This can lead to changes in cell proliferation and apoptosis, potentially making this compound useful in the treatment of diseases where these processes are dysregulated.
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c25-19-8-4-5-9-21(19)27-10-12-28(13-11-27)23(31)17-29-14-15-30-22(24(29)32)16-20(26-30)18-6-2-1-3-7-18/h1-9,14-16H,10-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJIZZYPYLCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)
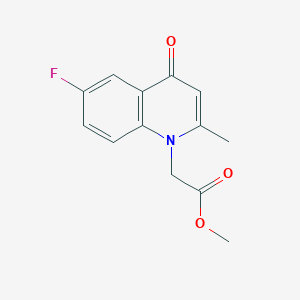
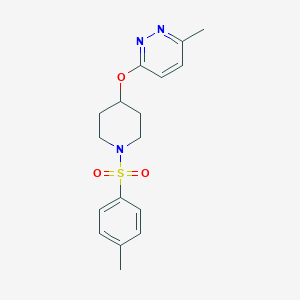
![N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753035.png)

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)
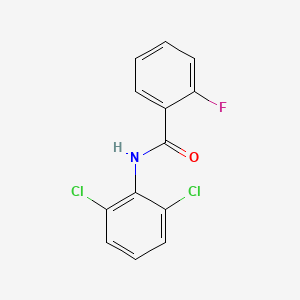
![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)
![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
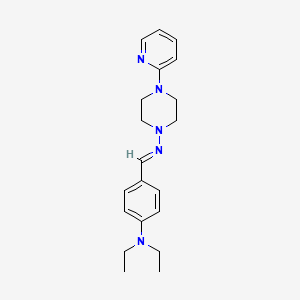
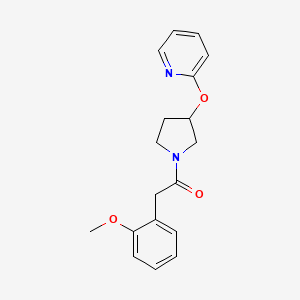
![6-(3-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2753050.png)
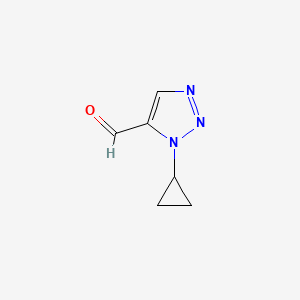
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2753052.png)
